Diphenylpiperidinobutanol hydrochloride
Description
Diphenylpiperidinobutanol hydrochloride, also known by the synonym Aspaminol, is a tertiary amine that has been classified as a nonspecific smooth muscle relaxant. google.comgoogle.com Its chemical structure and properties have positioned it as a subject of interest in pharmacological studies, particularly those investigating the mechanisms of smooth muscle contraction and relaxation.
The initial significant research into this compound emerged in the late 1970s and early 1980s. A pivotal study published in 1981 in the Journal of Pharmacobio-Dynamics investigated the compound's effects on calcium uptake in rat uterine smooth muscle. google.com This research was foundational in characterizing its mechanism of action as a smooth muscle relaxant. The study demonstrated that this compound could relax a potassium chloride-depolarized rat uterus and shift the dose-response curve of calcium chloride to higher doses, suggesting an interaction with calcium ion dynamics. google.com
Early investigations focused on its ability to inhibit calcium uptake in various cell components. These foundational studies established this compound as a tool for understanding the role of calcium in smooth muscle physiology.
The academic significance of this compound continues to be centered on its action as an inhibitor of calcium uptake. google.com It is utilized in laboratory settings to explore the complex processes governing smooth muscle function. The compound's ability to interfere with calcium-dependent pathways makes it a valuable agent in studies aimed at elucidating the molecular and cellular basis of smooth muscle contraction.
Research has indicated that the relaxation of smooth muscle induced by this compound may be due to its interaction with calcium ions at the cell surface, which in turn reduces the availability of these ions to the contractile elements within the muscle cells. google.com This mechanism of action aligns it with the broader class of calcium channel antagonists, which are compounds that block the entry of calcium into cells. While many calcium channel blockers have been investigated for various applications, this compound's primary academic role has been in fundamental research on smooth muscle pharmacology.
A key study demonstrated that this compound inhibits calcium uptake in both mitochondrial and microsomal fractions of rat uterine cells. google.com However, the inhibitory effect on the microsomal fraction was considered more directly related to its muscle-relaxing properties. google.com This is because the microsomal fraction serves as a model for the sarcoplasmic reticulum, the primary site of intracellular calcium storage and release in smooth muscle cells. The inhibition of calcium uptake by this fraction suggests a decrease in the intracellular concentration of calcium available for muscle contraction. google.com
The compound's effects have been observed in various smooth muscle preparations, including intestinal and vascular tissues. google.com Its ability to relax different types of smooth muscle underscores its nonspecific action and its utility in comparative pharmacological studies.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
55701-20-7 |
|---|---|
Molecular Formula |
C21H28ClNO |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
1,1-diphenyl-3-piperidin-1-ylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-18(22-15-9-4-10-16-22)17-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,18,23H,4,9-10,15-17H2,1H3;1H |
InChI Key |
YFROVFWOPWMFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Diphenylpiperidinobutanol Hydrochloride
Advanced Synthetic Routes for Diphenylpiperidinobutanol Hydrochloride
The synthesis of this compound typically involves a convergent approach, where the diphenylalkanol portion and the piperidine (B6355638) ring are synthesized separately and then coupled. A key transformation in many synthetic routes is the Grignard reaction, which is instrumental in creating the tertiary alcohol by adding a phenyl Grignard reagent to a suitable ketone precursor.
A plausible synthetic pathway commences with the preparation of a protected piperidine derivative containing a butoxy side chain, which is then elaborated to include the diphenylmethanol (B121723) group. For instance, a method for synthesizing the closely related α,α-diphenyl-4-piperidinemethanol involves the N-acetylation of 4-piperidinecarboxylic acid, followed by Friedel-Crafts acylation with benzene (B151609) to yield N-acetyl-4-benzoylpiperidine. Subsequent reaction with a phenylmagnesium halide Grignard reagent affords N-acetyl-α,α-diphenyl-4-piperidinemethanol, which can then be deprotected. google.com A similar strategy could be adapted for this compound, starting from a piperidine precursor with an appropriate butanol side chain.
Achieving regioselectivity in the synthesis of substituted piperidines is crucial. Intramolecular cyclization reactions, such as the intramolecular aza-Michael reaction, offer a powerful method for constructing the piperidine ring with defined regiochemistry. nih.gov For this compound, controlling the point of attachment of the diphenylbutanol side chain to the piperidine ring is paramount.
Stereoselectivity is a critical consideration, as the biological activity of chiral molecules often resides in a single enantiomer. The synthesis of enantiomerically pure piperidines can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures. For example, asymmetric syntheses of trans-3,4-disubstituted 2-piperidinones, which can be reduced to the corresponding piperidines, have been developed using chiral amines like (S)-methylbenzylamine. capes.gov.br Another approach involves an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction to produce enantiopure piperidines. rsc.org While these methods have not been specifically reported for this compound, they represent the types of stereoselective strategies that would be applicable to generate specific stereoisomers of the compound.
The table below outlines potential stereoselective approaches applicable to the synthesis of chiral piperidine intermediates.
| Stereoselective Approach | Description | Potential Application |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. | A chiral amine auxiliary could be used in the formation of the piperidine ring to induce asymmetry. |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | A chiral transition metal catalyst could be employed in a cyclization or hydrogenation step. |
| Resolution | A racemic mixture is separated into its constituent enantiomers. | Chromatographic separation using a chiral stationary phase could be used to resolve racemic this compound or its precursors. |
The development of scalable synthetic routes is essential for producing sufficient quantities of a compound for research purposes. A key aspect of scalability is the use of readily available starting materials and robust, high-yielding reactions. One reported scalable synthesis of 2,6-trans-piperidines utilizes an intramolecular aza-Michael reaction with TBAF as a base, which was found to be more amenable to scale-up than other bases due to its solubility. nih.gov
A synthetic route for a series of diphenylbutylpiperidines, which could be adapted for larger scale synthesis, involves the reaction of bromobenzene (B47551) with γ-butyrolactone to form diphenylbutyl bromide. This intermediate can then be reacted with various piperidine derivatives to generate the final products. nih.gov Such a route avoids the use of highly expensive or hazardous reagents, making it more suitable for producing research quantities of the target compound and its analogs.
Design and Synthesis of this compound Analogs and Derivatives
The systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize pharmacological properties. The design and synthesis of analogs and derivatives of this compound can involve modifications to the diphenylalkanol moiety, the piperidine ring, or the butyl linker.
Structural diversification can be achieved by introducing a variety of substituents at different positions on the molecule. For the diphenylbutylpiperidine scaffold, extensive SAR studies have been conducted by synthesizing a series of derivatives with different substituents on the piperidine nitrogen and the phenyl rings. nih.gov For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized with a range of acyl and alkyl groups on the nitrogen. nih.gov
The piperidine ring itself can also be a point of diversification. The synthesis of piperidine derivatives with various heterocyclic rings at the 4-position has been explored to investigate the impact of these changes on biological activity. nih.gov
The following table presents examples of structural modifications that can be made to the Diphenylpiperidinobutanol scaffold to generate a diverse library of analogs.
| Modification Site | Example of Modification | Rationale |
| Piperidine Nitrogen | Introduction of various alkyl, aryl, or acyl groups. | To explore the impact of steric and electronic properties on activity. |
| Phenyl Rings | Substitution with electron-donating or electron-withdrawing groups. | To modulate lipophilicity and electronic character. |
| Butyl Linker | Variation of chain length or introduction of rigidity. | To alter the distance and orientation between the piperidine and diphenylalkanol moieties. |
| Piperidine Ring | Introduction of substituents or replacement with other heterocyclic rings. | To explore alternative scaffolds and their effect on conformation and binding. |
Scaffold hopping and bioisosteric replacement are powerful strategies for discovering novel chemical entities with improved properties. namiki-s.co.jp Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. nih.gov For this compound, this could involve replacing the piperidine ring with other heterocyclic systems such as pyrrolidine (B122466) or azepane.
Bioisosteric replacement involves substituting an atom or group of atoms with another that has similar physical or chemical properties. researchgate.net For instance, one of the phenyl rings in the diphenylalkanol moiety could be replaced with a bioisostere such as a pyridine (B92270) or thiophene (B33073) ring to alter properties like solubility and metabolism. nih.gov A more advanced strategy involves the replacement of a phenyl ring with a bridged piperidine moiety, which has been shown to improve drug-like properties. nih.gov These approaches can lead to the discovery of new compounds with potentially enhanced therapeutic profiles.
Elucidation of Molecular Mechanism S of Action of Diphenylpiperidinobutanol Hydrochloride
Investigation of Calcium Ion Modulation by Diphenylpiperidinobutanol Hydrochloride
Research into compounds structurally related to this compound has revealed a significant capacity to modulate the activity of calcium ions at the cellular level. This modulation is central to its pharmacological effects. The diphenylbutylpiperidine class of compounds, to which this compound belongs, are recognized as potent calcium channel inhibitors. nih.gov This inhibitory action on calcium channels is a key element of their mechanism of action.
The primary mechanism by which this compound is thought to inhibit calcium uptake is through the blockade of voltage-gated calcium channels. nih.govnih.gov These channels are critical for the influx of calcium ions into the cell in response to changes in the electrical potential across the cell membrane. By blocking these channels, the compound effectively reduces the amount of calcium that can enter the cell, thereby altering a wide range of calcium-dependent cellular processes.
| Channel Type | Effect of Related Diphenylbutylpiperidines | Reference |
| Voltage-Gated Ca2+ Channels | Potent Inhibition | nih.govnih.gov |
| Store-Operated Ca2+ Channels | No significant effect | nih.gov |
| Voltage-Gated K+ Channels | Inhibition | nih.gov |
The interaction of diphenylbutylpiperidine derivatives with calcium channel proteins suggests a direct binding to the channel structure. Research on fluspirilene (B1673487) has shown that it binds with high affinity to a site on the skeletal muscle transverse tubule membranes, which are rich in voltage-dependent calcium channels. nih.gov Interestingly, while these compounds antagonize the binding of other known calcium channel blockers like verapamil (B1683045) and diltiazem, the binding site for the diphenylbutylpiperidine series appears to be distinct from that of the phenylalkylamine derivatives. nih.gov This indicates a unique interaction with the calcium channel protein complex. The binding stoichiometry between [3H]fluspirilene and a potent calcium channel inhibitor, (-)-[3H]desmethoxyverapamil, was found to be 1:1, further supporting a direct and specific interaction. nih.gov
Cellular and Subcellular Effects of this compound
The modulation of calcium ion influx by this compound leads to significant effects at the cellular and subcellular levels, particularly in tissues where calcium signaling is a primary regulator of function, such as smooth muscle and neuronal synapses.
The contraction of smooth muscle is fundamentally dependent on an increase in intracellular calcium concentration. Calcium channel blockers, by inhibiting the influx of calcium into smooth muscle cells, lead to vasodilation and relaxation of the muscle. mayoclinic.orgwikipedia.orgdrugs.com By acting as a calcium channel inhibitor, this compound is expected to reduce the contractile force of smooth muscle. wikipedia.org This effect is achieved by preventing the calcium-dependent activation of the contractile apparatus within the smooth muscle cells. The relaxation of vascular smooth muscle, for instance, leads to the widening of blood vessels. drugs.com
The general mechanism for calcium channel blockers on smooth muscle involves reducing the contraction of arteries, which in turn increases arterial diameter. wikipedia.org This is a direct consequence of limiting the availability of intracellular calcium required for the sustained contraction of these muscle cells.
Synaptosomes are isolated nerve terminals that are used to study the processes of synaptic transmission. The influx of calcium into the presynaptic terminal is a critical trigger for the release of neurotransmitters. By inhibiting voltage-gated calcium channels, this compound would be expected to reduce the influx of calcium into synaptosomes upon depolarization.
This reduction in presynaptic calcium influx would, in turn, be expected to decrease the release of neurotransmitters from the synaptic vesicles. The regulation of calcium concentration within the synapse is a key factor in determining the strength and frequency of synaptic transmission. nih.gov Therefore, the inhibition of calcium channels by this compound would likely have a modulatory effect on synaptic activity.
Molecular Pharmacology and Receptor Interaction Studies of Diphenylpiperidinobutanol Hydrochloride
Characterization of Primary Molecular Targets
Research into the pharmacological profile of Budipine and related diphenylpiperidine derivatives has identified several key molecular targets within the central nervous system. These interactions are central to understanding the compound's mechanism of action.
The primary molecular targets for Budipine and similar ligands have been identified through radioligand binding assays. These studies have demonstrated that Budipine interacts with sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors. wikipedia.orgnih.gov
Sigma receptors, which are subdivided into σ1 and σ2 subtypes, are unique intracellular proteins found in high density in the central nervous system. nih.govunits.it They are implicated in a variety of cellular functions and are a target for numerous psychoactive drugs. units.it The binding of Budipine to sigma receptors has been established in postmortem human brain tissue, suggesting their relevance to its pharmacological effects. wikipedia.org
In addition to sigma receptors, Budipine has been shown to be a low-affinity antagonist at the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neurotransmission. medchemexpress.comnih.gov The interaction is non-competitive, indicating that Budipine binds to a site within the receptor's ion channel. nih.gov
Further validation of these binding sites comes from comparative studies with other known ligands. For instance, the binding of Budipine to the NMDA receptor has been compared to that of other NMDA antagonists like memantine (B1676192) and amantadine. nih.gov
Quantitative analysis of the interaction between Budipine and its receptor targets has been performed using various in vitro techniques, primarily radioligand binding assays and electrophysiological patch-clamp studies. These assays allow for the determination of key parameters such as binding affinity (Ki or IC50) and the maximal number of binding sites (Bmax).
In receptor-binding assays, Budipine demonstrated the ability to inhibit the binding of specific radioligands to their receptors. For example, it inhibited the binding of [3H]thienylcyclohexylpiperidyl ([3H]TCP), a radioligand for the NMDA receptor channel, with an IC50 of 36 μM. nih.gov Its affinity for muscarinic receptors was found to be higher, with an IC50 of 1.1 μM for the inhibition of [3H]3-quinuclidinol benzilate binding. nih.gov
Patch-clamp experiments on cultured neurons have provided a more functional measure of Budipine's interaction with the NMDA receptor. These studies have shown that Budipine antagonizes NMDA-induced inward currents in a concentration-dependent manner, with a reported IC50 value of 59.4 ± 10.7 μM in striatal neurons. nih.gov
The following table summarizes the reported binding affinities of Budipine for its primary molecular targets.
| Receptor Target | Radioligand | Assay Type | Measured Parameter | Value | Reference |
| NMDA Receptor | [3H]TCP | Receptor Binding | IC50 | 36 µM | nih.gov |
| Muscarinic Receptor | [3H]3-Quinuclidinol benzilate | Receptor Binding | IC50 | 1.1 µM | nih.gov |
| NMDA Receptor | - | Patch-Clamp | IC50 | 59.4 ± 10.7 µM | nih.gov |
Receptor Binding Kinetics and Thermodynamics
The kinetics and thermodynamics of the interaction between a ligand and its receptor provide deeper insights into the duration of action and the nature of the binding forces.
For Budipine, detailed kinetic studies have been performed on its interaction with the NMDA receptor using patch-clamp techniques. These studies allow for the measurement of the association rate constant (k_on) and the dissociation rate constant (k_off).
Budipine was found to exhibit concentration-dependent open channel blocking kinetics at the NMDA receptor. nih.gov The association rate (k_on), which describes how quickly the drug binds to its target, was determined to be 0.71 x 10^4 M⁻¹s⁻¹. nih.gov The dissociation rate (k_off), representing how quickly the drug unbinds from the receptor, was found to be fast and concentration-independent, with a value of 0.63 s⁻¹. nih.gov
From these kinetic constants, an apparent dissociation constant (Kd) can be calculated (Kd = k_off / k_on), which for Budipine at the NMDA receptor was determined to be 88.7 μM. nih.gov This value is consistent with the IC50 values obtained in other experiments.
The following table presents the kinetic parameters for Budipine's interaction with the NMDA receptor.
| Parameter | Description | Value | Reference |
| k_on | Association Rate Constant | 0.71 x 10⁴ M⁻¹s⁻¹ | nih.gov |
| k_off | Dissociation Rate Constant | 0.63 s⁻¹ | nih.gov |
| Kd (apparent) | Dissociation Constant | 88.7 µM | nih.gov |
Drug-target residence time, which is the reciprocal of the dissociation rate constant (1/k_off), is an increasingly important parameter in drug discovery as it can correlate better with in vivo efficacy than binding affinity alone. A longer residence time implies that the drug remains bound to its target for a longer period, potentially leading to a more sustained pharmacological effect.
Based on the reported dissociation rate of 0.63 s⁻¹ for Budipine at the NMDA receptor, the residence time can be calculated to be approximately 1.6 seconds. nih.gov This relatively short residence time is characteristic of a low-affinity, rapidly reversible antagonist.
Allosteric Modulation and Cooperative Binding Phenomena
Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. nih.gov This can manifest as positive allosteric modulation (PAM), where the effect of the orthosteric ligand is enhanced, or negative allosteric modulation (NAM), where the effect is diminished.
In the context of the NMDA receptor, Budipine's action as a non-competitive antagonist suggests it binds to an allosteric site within the ion channel. nih.gov More detailed analysis in hippocampal neurons revealed that a portion of Budipine's blocking effect is mediated at a voltage-independent site that is accessible even in the absence of the agonist, which is a characteristic of some allosteric interactions. nih.gov
Regarding sigma receptors, while Budipine is a known ligand, specific studies detailing its allosteric modulatory effects are not prominent in the available literature. However, the concept of allosteric modulation is highly relevant to sigma receptor pharmacology. For instance, certain neurosteroids are known to interact with σ1 receptors and may function as endogenous allosteric modulators. units.it Furthermore, some psychoactive drugs have been shown to allosterically modulate σ1 receptors. units.it
Cooperative binding phenomena, where the binding of one ligand influences the binding of another, can be investigated through radioligand binding assays. For example, one could study how Budipine affects the binding affinity of a known orthosteric sigma receptor agonist or antagonist. Such studies would reveal whether Budipine acts as a positive, negative, or neutral allosteric modulator at sigma receptors. While this specific data for Budipine is not available, it represents a key area for future research to fully elucidate its molecular pharmacology.
Computational Molecular Pharmacology Studies
Computational molecular pharmacology utilizes computer-based simulations and modeling to investigate the interactions between a drug molecule and its biological targets at a molecular level. These in silico techniques provide valuable insights into the mechanisms of drug action, binding affinities, and the structural basis for pharmacological activity, complementing experimental studies. For a compound such as diphenylpiperidinobutanol hydrochloride, which possesses structural motifs common to centrally active agents, computational approaches are instrumental in predicting and analyzing its potential receptor interactions and guiding further drug development efforts. These methods can elucidate the binding modes and energetics that are difficult to observe through experimental means alone.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a receptor protein. mdpi.com
Molecular Docking
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. For this compound, docking studies would typically be performed against a panel of central nervous system receptors, such as dopamine (B1211576), serotonin (B10506), and sigma receptors, for which high-resolution crystal structures are available in databases like the Protein Data Bank (PDB).
The results of such a hypothetical docking study would identify the most likely binding poses and provide a quantitative estimate of the binding energy, indicating the strength of the interaction. For instance, the diphenyl groups of the compound might form hydrophobic interactions with nonpolar residues in the binding pocket, while the piperidine (B6355638) nitrogen could form hydrogen bonds or ionic interactions with acidic residues.
Illustrative Molecular Docking Results for this compound
| Receptor Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Dopamine D2 Receptor (e.g., 6CM4) | -9.8 | Asp114, Phe389, Trp386 |
| Sigma-1 Receptor (e.g., 5HK1) | -10.5 | Glu172, Tyr173, Trp164 |
| Serotonin 5-HT2A Receptor (e.g., 6A93) | -9.2 | Ser159, Asp155, Phe339 |
Note: The data in this table is illustrative and intended to represent typical results from molecular docking studies. It is not based on published experimental data for this compound.
Molecular Dynamics (MD) Simulations
Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the flexibility of the protein and the ligand, as well as the stability of their interactions. nih.govmdpi.com An MD simulation of a this compound-receptor complex would reveal how the compound settles into the binding pocket and how the receptor conformation might change upon binding.
Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Such simulations could confirm the stability of crucial hydrogen bonds and hydrophobic contacts predicted by docking. nih.gov
In silico prediction of receptor interactions involves a broader range of computational methods beyond docking and MD simulations to forecast the pharmacological profile of a compound. frontiersin.org These can include quantitative structure-activity relationship (QSAR) models and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By building a QSAR model based on a set of known ligands for a particular receptor, it is possible to predict the activity of a new compound like this compound. The model would analyze physicochemical descriptors of the molecule—such as its size, shape, hydrophobicity, and electronic properties—to estimate its binding affinity or functional activity at various receptors.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific receptor. This includes features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. A pharmacophore model for a target receptor can be generated based on the structures of known active ligands. The structure of this compound could then be screened against a library of pharmacophore models for different receptors to predict its likely targets. For example, a pharmacophore for sigma-1 receptor ligands might consist of two hydrophobic regions and a basic nitrogen atom, features present in the structure of this compound.
Illustrative In Silico Prediction Summary for this compound
| Prediction Method | Predicted Target Class | Key Pharmacophoric Features Matched (Hypothetical) | Confidence Score (Illustrative) |
| QSAR | Dopamine Receptor Antagonist | High lipophilicity, presence of aromatic rings | 0.85 |
| Pharmacophore Screening | Sigma Receptor Ligand | Two hydrophobic centers, one basic amine | 0.92 |
| Reverse Docking | Multiple GPCRs | Shape and electrostatic complementarity | N/A |
Note: The data in this table is illustrative and intended to represent typical results from in silico prediction studies. It is not based on published experimental data for this compound.
These computational approaches, when used in combination, provide a comprehensive theoretical framework for understanding the molecular pharmacology of a novel compound like this compound, guiding its experimental validation and potential therapeutic applications.
Structure Activity Relationship Sar Studies of Diphenylpiperidinobutanol Hydrochloride
Identification of Pharmacophores and Key Structural Motifs
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert its biological activity. For Diphenylpiperidinobutanol hydrochloride, the key pharmacophoric features can be deduced from its core structure, which is associated with nonspecific smooth muscle relaxation through calcium import inhibition. physiology.orgncats.io
The principal structural motifs believed to be crucial for its activity are:
The Diphenylmethyl Group: This bulky, lipophilic moiety, consisting of two phenyl rings attached to the same carbon, is a common feature in many pharmacologically active compounds. It is critical for receptor binding, likely through hydrophobic and van der Waals interactions.
The Tertiary Hydroxyl Group (-OH): The hydroxyl group on the butanol chain is a key polar feature. It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with target proteins, such as calcium channels.
The Piperidine (B6355638) Ring: This saturated heterocyclic amine is a basic nitrogenous feature. At physiological pH, the nitrogen atom is protonated, carrying a positive charge. This allows it to form ionic interactions or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in a binding pocket. This basic center is a common feature in many calcium channel blockers.
The Butanol Side Chain: The four-carbon chain acts as a flexible spacer, connecting the piperidine ring to the diphenyl-hydroxyl pharmacophore. The length and conformation of this chain are critical for positioning the other functional groups correctly within the binding site for optimal interaction.
Table 1: Key Pharmacophoric Features of this compound
| Pharmacophore/Structural Motif | Type of Feature | Potential Contribution to Activity |
| Diphenylmethyl Group | Lipophilic / Hydrophobic | Binds to non-polar pockets in the target protein. |
| Tertiary Hydroxyl Group | Polar / Hydrogen Bonding | Acts as a hydrogen bond donor/acceptor for specific interactions. |
| Piperidine Nitrogen | Basic / Cationic Center | Forms ionic bonds or key hydrogen bonds with the target. |
| Alkyl Chain (Butanol) | Spacer | Provides appropriate orientation and conformation of functional groups. |
Systematic Structural Modifications and Activity Profiling
Detailed SAR studies involving the systematic modification of a lead compound are essential for optimizing potency and selectivity. For this compound, published research focusing on such systematic derivatization is limited. The available literature primarily characterizes the compound's pharmacological action rather than exploring a wide range of analogs.
There is a lack of publicly available studies detailing the synthesis and activity profiling of derivatives formed by altering the butanol side chain of this compound. Such studies would typically involve modifying the length of the alkyl chain (e.g., propanol (B110389), pentanol), altering the position of the hydroxyl group, or replacing the hydroxyl group with other functional groups (e.g., ether, ester, amine) to determine their impact on activity.
Similarly, comprehensive SAR studies on modifications to the core ring systems—the piperidine and phenyl rings—are not found in the reviewed scientific literature. Such investigations would involve substituting the piperidine ring with other heterocycles (e.g., pyrrolidine (B122466), morpholine) or introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl rings to probe the steric and electronic requirements for activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods that attempt to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.
No specific predictive QSAR models for this compound or a closely related series of analogs were identified in the scientific literature. The development of such a model would require a dataset of structurally diverse but related compounds with measured biological activities, which does not appear to have been published for this specific scaffold.
CoMFA is a 3D-QSAR technique used to correlate the 3D properties of a set of molecules with their biological activity. There are no published CoMFA studies specifically conducted on this compound. Performing a CoMFA study would necessitate a well-defined series of active analogs and a validated pharmacophore alignment, information which is not currently available in public research databases.
Structure-Kinetic Relationship (SKR) Analysis
The investigation into the Structure-Kinetic Relationship (SKR) for a given compound class aims to understand how modifications to a molecule's structure influence its binding kinetics to its biological target. This analysis goes beyond traditional Structure-Activity Relationship (SAR) studies, which primarily focus on binding affinity (often expressed as Ki or IC50), by examining the rates at which a compound associates with its target (the association rate constant, k_on) and dissociates from it (the dissociation rate constant, k_off). The ratio of these two constants (k_off/k_on) determines the equilibrium dissociation constant (Kd), which is a measure of binding affinity. However, two compounds can have the same affinity but vastly different kinetic profiles, which can have significant implications for their pharmacological effects.
A key parameter in SKR analysis is the drug-target residence time (RT), which is the reciprocal of the dissociation rate constant (1/k_off). A longer residence time indicates that the drug remains bound to its target for a more extended period, which can lead to a more durable pharmacological response. Understanding the structural features that govern these kinetic parameters is a critical aspect of modern drug design.
For this compound and its analogs, a comprehensive SKR analysis would involve the systematic structural modification of different parts of the molecule and the subsequent measurement of the binding kinetics of each new analog. Due to the limited availability of public domain research focusing specifically on the SKR of this compound, the following sections outline the principles of such an analysis and present a hypothetical framework for how structural changes could influence the kinetic profile.
Detailed Research Findings
A detailed SKR analysis of this compound would require the synthesis of a series of analogs where specific structural components are altered. These components would typically include:
The Diphenylmethyl Moiety: Modifications could involve the substitution of one or both phenyl rings with various functional groups (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para). The nature and position of these substituents can influence electronic and steric interactions with the target protein, potentially affecting both k_on and k_off.
The Butanol Chain: The length and rigidity of the alkyl chain connecting the diphenylmethyl group to the piperidine ring could be varied. For instance, shortening or lengthening the chain, or introducing conformational constraints, could impact how the molecule positions itself within the binding site, thereby altering the kinetics of binding and dissociation.
The Piperidine Ring: Substitutions on the piperidine ring itself could be explored. This could involve adding alkyl or other functional groups, or altering the stereochemistry of existing substituents. Such changes can influence the orientation of the entire molecule within the binding pocket.
The Hydroxyl Group: The position and stereochemistry of the hydroxyl group on the butanol chain are likely to be critical for binding. Esterification or etherification of this group, or its replacement with other hydrogen-bonding moieties, would be key modifications to investigate its role in the binding kinetics.
The kinetic parameters for each analog would then be determined using techniques such as surface plasmon resonance (SPR) or radioligand binding assays. These experiments measure the change in binding over time, allowing for the calculation of k_on, k_off, and residence time.
The following interactive data table illustrates the type of data that would be generated in a hypothetical SKR study of this compound analogs. The data presented is for illustrative purposes only and is not based on actual experimental results.
Hypothetical SKR Data for Diphenylpiperidinobutanol Analogs
| Compound | Modification | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Residence Time (s) |
| Diphenylpiperidinobutanol | Parent Compound | 1.5 x 10⁵ | 5.0 x 10⁻³ | 200 |
| Analog A | 4-fluoro on one phenyl ring | 1.8 x 10⁵ | 4.5 x 10⁻³ | 222 |
| Analog B | 4-chloro on one phenyl ring | 2.1 x 10⁵ | 2.0 x 10⁻³ | 500 |
| Analog C | Shortened to propanol chain | 1.2 x 10⁵ | 8.0 x 10⁻³ | 125 |
| Analog D | Methyl ether of hydroxyl | 1.4 x 10⁵ | 6.5 x 10⁻³ | 154 |
Preclinical Research Methodologies and in Vitro/in Vivo Models for Diphenylpiperidinobutanol Hydrochloride
In Vitro Cellular and Biochemical Assays
In vitro studies have been fundamental in dissecting the molecular and cellular effects of Diphenylpiperidinobutanol hydrochloride. These assays provide a controlled environment to investigate specific biological processes without the complexities of a whole organism.
Isolated Tissue Preparations
Isolated tissue bath experiments have been a cornerstone in characterizing the smooth muscle relaxant properties of this compound. This technique allows for the examination of tissue responses to the compound in a physiological salt solution.
Research has demonstrated that this compound induces relaxation in various isolated smooth muscle preparations. For instance, studies on the rabbit taenia coli, a strip of intestinal smooth muscle, have shown that the compound inhibits contractions. researchgate.net Similarly, experiments on isolated rat uterus preparations revealed that this compound relaxes the muscle, particularly when it is in a depolarized state induced by high potassium concentrations. nih.govscience.gov This relaxation is associated with a shift in the dose-response curve for calcium chloride, suggesting an interference with calcium-dependent contraction mechanisms. nih.govscience.gov
| Isolated Tissue Model | Key Findings |
| Rabbit Taenia Coli | Inhibition of smooth muscle contraction. researchgate.net |
| Rat Uterus | Relaxation of KCl-depolarized muscle; shift in CaCl2 dose-response curve. nih.govscience.gov |
Organ-on-a-Chip Systems for Mechanistic Studies
The application of organ-on-a-chip technology in the study of this compound has not been reported in the available scientific literature. These advanced microfluidic culture devices, which mimic the structure and function of human organs, represent a newer frontier in preclinical research and may not have been widely available or utilized during the period of most active investigation into this particular compound.
Subcellular Fraction Studies (e.g., synaptosomes, microsomes)
To further pinpoint the mechanism of action at a subcellular level, researchers have utilized preparations of synaptosomes and microsomes. Synaptosomes are isolated nerve terminals that allow for the study of neurotransmitter release and ion flux at the synapse, while microsomes are vesicles formed from the endoplasmic reticulum that are used to investigate ion transport and drug metabolism.
Studies on microsomal fractions isolated from rabbit taenia coli have shown that this compound inhibits calcium binding. researchgate.net This finding supports the hypothesis that the compound interferes with the storage and release of intracellular calcium. researchgate.net Further investigations using mitochondrial and microsomal fractions from the rat uterus demonstrated that this compound inhibits calcium uptake in both fractions. nih.govscience.gov The inhibitory effect on the microsomal fraction is considered particularly relevant to its muscle-relaxant properties, as it suggests a reduction in the intracellular calcium available for contraction. nih.govscience.gov
| Subcellular Fraction | Tissue Source | Key Findings |
| Microsomes | Rabbit Taenia Coli | Inhibition of calcium binding. researchgate.net |
| Microsomes | Rat Uterus | Inhibition of calcium uptake. nih.govscience.gov |
| Mitochondria | Rat Uterus | Inhibition of calcium uptake. nih.govscience.gov |
In Vivo Animal Models for Pharmacological Efficacy Studies
Rodent Models (e.g., rats, C57BL/6J mice)
Rats have been the primary rodent model used in the in vivo evaluation of this compound. Studies have confirmed its smooth muscle relaxant effects in living animals. For example, research on the rat uterus in vivo has demonstrated its inhibitory effect on uterine motility. nih.gov
While rats have been utilized, there is no specific mention in the available scientific literature of pharmacological efficacy studies of this compound being conducted in C57BL/6J mice. This particular mouse strain is widely used in biomedical research for its well-characterized genetic background, but it does not appear to have been a model of choice for the investigation of this compound.
| Animal Model | Key Findings |
| Rat | Demonstrated in vivo inhibition of uterine motility. nih.gov |
Non-Rodent Models (e.g., zebrafish larvae)
There is no publicly available research detailing the use of non-rodent models, including the zebrafish (Danio rerio) larval model, for the preclinical assessment of this compound. While zebrafish larvae are a common non-rodent model in neurobehavioral and toxicological screening, no studies have been identified that apply this system to this specific compound.
Model Systems for Specific Biological Pathways
No information was found in the public domain regarding the use of specific in vitro or in vivo model systems to investigate the effects of this compound on particular biological pathways. Research detailing the compound's mechanism of action or its interaction with specific cellular or molecular pathways is not currently available in the accessible scientific literature.
In Vitro Metabolic Pathway Elucidation of Diphenylpiperidinobutanol Hydrochloride
Identification of Phase I and Phase II Metabolites
Phase I metabolic reactions introduce or unmask functional groups on a drug molecule, typically through oxidation, reduction, or hydrolysis, preparing it for Phase II conjugation. For Diphenylpiperidinobutanol Hydrochloride, the primary sites for Phase I metabolism are predicted to be the diphenyl and piperidine (B6355638) moieties. Key transformations likely include aromatic hydroxylation on one or both phenyl rings and oxidation of the piperidine ring.
Following Phase I reactions, Phase II metabolism would likely occur, involving the conjugation of the newly formed functional groups with endogenous substrates to enhance water solubility and facilitate elimination.
Table 1: Predicted Phase I and Phase II Metabolites of this compound
| Metabolite Type | Predicted Metabolite | Metabolic Reaction |
|---|---|---|
| Phase I | Mono-hydroxylated diphenyl metabolite | Aromatic hydroxylation |
| Di-hydroxylated diphenyl metabolite | Aromatic hydroxylation | |
| Piperidine N-oxide | N-oxidation | |
| Piperidine ring-opened metabolite | Oxidative cleavage |
| Phase II | Glucuronide conjugate of hydroxylated metabolite | Glucuronidation |
This table represents a predictive profile and awaits experimental confirmation through in vitro assays using human liver microsomes or other appropriate enzymatic systems.
Enzymatic Biotransformation Pathways
The Cytochrome P450 (CYP) enzyme superfamily is a cornerstone of Phase I drug metabolism. nih.gov Compounds featuring a piperidine ring are frequently metabolized by CYP enzymes, with the CYP3A4 isoform playing a prominent role in the N-dealkylation of many 4-aminopiperidine (B84694) drugs. nih.govacs.org Additionally, CYP2D6 has been implicated in the metabolism of other piperidine-containing molecules. acs.org
Considering the structure of this compound, it is highly probable that its biotransformation is mediated by CYP enzymes, leading to hydroxylation of the aromatic rings and oxidation of the piperidine moiety.
Table 2: Potential Cytochrome P450 Enzymes in the Metabolism of this compound
| Enzyme Family | Specific Isoform | Predicted Metabolic Reaction |
|---|---|---|
| Cytochrome P450 | CYP3A4 | Aromatic hydroxylation, N-dealkylation of the piperidine ring |
Confirmation of the specific CYP isoforms and their relative contributions to the metabolism of this compound requires further investigation with recombinant human CYP enzymes.
Beyond the CYP family, other enzyme systems contribute to drug metabolism. Monoamine oxidases (MAO) are known to metabolize certain piperidine-containing compounds. In Phase II metabolism, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are crucial for the glucuronidation of hydroxylated metabolites, a process that significantly increases their polarity. nih.gov
It is plausible that after Phase I hydroxylation, the resulting metabolites of this compound would serve as substrates for UGT enzymes, leading to the formation of glucuronide conjugates. The potential involvement of MAO would be contingent on the compound's structural affinity for this enzyme.
Characterization of Reactive Intermediates
The generation of reactive intermediates during drug metabolism is a significant safety concern due to their potential to cause cellular damage. Studies on compounds with piperazine (B1678402) rings, which are structurally similar to piperidine, have demonstrated the formation of reactive iminium intermediates. frontiersin.org These unstable species can be identified in vitro through trapping experiments, for instance, with potassium cyanide. frontiersin.org
While no direct studies have been conducted on the formation of reactive intermediates from this compound, the possibility of their generation from the piperidine ring warrants investigation through dedicated in vitro safety assessments.
Species-Specific In Vitro Metabolic Comparisons
Metabolic pathways can vary significantly between species, which is a critical consideration in the extrapolation of preclinical safety and efficacy data to humans. For example, pronounced species differences were observed in the in vitro metabolism of phencyclidine, a compound also possessing a piperidine ring, when comparing liver preparations from rats, rabbits, cats, and monkeys. nih.gov Specifically, liver preparations from rats and rabbits exhibited substantially higher metabolic activity towards phencyclidine than those from cats or monkeys. nih.gov
To date, no species-specific in vitro metabolic comparisons for this compound have been published. Such comparative studies, utilizing liver microsomes from various species (e.g., human, rat, mouse, dog), are essential for a comprehensive understanding of its metabolic profile and for ensuring the relevance of preclinical findings.
Lead Optimization and Advanced Drug Design Strategies Applied to Diphenylpiperidinobutanol Hydrochloride Scaffold
Rational Design for Enhanced Pharmacological Properties
Potency and selectivity are paramount in developing effective and safe therapeutics. For compounds with the diphenylpiperidinobutanol scaffold, which often interact with opioid receptors, achieving high potency at the desired receptor (e.g., mu-opioid receptor, MOR, or kappa-opioid receptor, KOR) while minimizing activity at others is a primary goal. mdpi.com SAR studies are fundamental to this effort, identifying the key functional groups and structural features responsible for biological activity. patsnap.com
Systematic modifications to the diphenylpiperidine core can dramatically influence binding affinity and selectivity. nih.gov Key areas for modification include:
The Piperidine (B6355638) Ring: This core structure is often essential for activity. nih.gov Substitutions on the piperidine nitrogen or at other positions on the ring can alter the compound's interaction with the receptor binding pocket. nih.govnih.gov
The Diphenyl Groups: The orientation and substitution patterns on the two phenyl rings are crucial. Modifications here can impact hydrophobic interactions within the receptor. For instance, in related fentanyl analogues, furan (B31954) or thiophene (B33073) substitutions can shift a compound from an agonist to an antagonist. nih.gov
The Butanol Chain: The length and functionality of the alkyl chain connecting the piperidine and the hydroxyl group play a pivotal role in positioning the molecule within the binding site. nih.gov
Research on related scaffolds has shown that specific structural changes lead to predictable outcomes in potency and selectivity. For example, in a series of piperidine analogues, the linker between the piperidine and phenyl rings, along with the phenyl substituent pattern, was found to be pivotal for MOR binding affinity and selectivity. nih.gov The introduction of certain substituents can also improve brain exposure by enhancing CNS pharmacokinetic properties. nih.gov
To illustrate the impact of such modifications, the following table presents hypothetical SAR data for analogues of a diphenylpiperidinobutanol scaffold, based on established principles for opioid receptor ligands.
| Compound ID | R1 (Phenyl-Substituent) | R2 (Piperidine-N-Substituent) | MOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | MOR/KOR Selectivity |
| Lead-01 | H | CH3 | 15.0 | 50.0 | 3.3 |
| Opt-02 | 4-OH | CH3 | 5.2 | 65.0 | 12.5 |
| Opt-03 | 3,4-Cl2 | CH3 | 1.8 | 80.5 | 44.7 |
| Opt-04 | H | Phenethyl | 8.9 | 15.2 | 1.7 |
| Opt-05 | 4-OH | Phenethyl | 2.1 | 22.8 | 10.9 |
This interactive table showcases how rational modifications to the diphenylpiperidinobutanol scaffold can systematically improve potency (lower Ki) and selectivity for the target receptor (MOR).
A potent and selective compound is of little therapeutic value if it cannot reach its target in the body or is rapidly metabolized and cleared. Therefore, a major focus of lead optimization is improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. scienceopen.com In silico tools are now routinely used in the early stages of drug discovery to predict these properties and guide the design of molecules with better pharmacokinetic characteristics. ijsdr.orgresearchgate.net
For the diphenylpiperidinobutanol scaffold, key ADMET properties to consider include:
Solubility: Aqueous solubility is critical for absorption. Modifications can be made to the scaffold to introduce polar groups that improve solubility without compromising activity. researchgate.net
Permeability: The ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier (BBB) for CNS targets, is crucial. Lipophilicity, often measured as LogP, is a key determinant. scienceopen.com Computational models like the BOILED-Egg model can predict a compound's passive permeability. nih.gov
Metabolic Stability: Compounds are often metabolized by cytochrome P450 (CYP) enzymes in the liver. Lead optimization aims to design analogues that are less susceptible to metabolic breakdown, thereby increasing their half-life. nih.gov In silico models can predict sites of metabolism on a molecule, allowing chemists to block these positions through chemical modification. ijsdr.org
Toxicity: Early prediction of potential toxicity, such as hERG channel inhibition (a marker for cardiotoxicity) or Ames mutagenicity, is essential to avoid late-stage failures. ijsdr.org
The table below shows predicted ADMET properties for a hypothetical series of optimized compounds based on the diphenylpiperidinobutanol scaffold, illustrating the multi-parameter optimization challenge.
| Compound ID | MW ( g/mol ) | LogP | Aqueous Solubility (mg/L) | BBB Permeant | hERG Blocker | ADMET Score |
| Lead-01 | 395.5 | 4.5 | 5 | Yes | High Risk | 0.3 |
| Opt-02 | 411.5 | 3.9 | 20 | Yes | Low Risk | 0.7 |
| Opt-03 | 464.4 | 5.1 | 2 | Yes | Low Risk | 0.6 |
| Opt-04 | 500.6 | 5.8 | 1 | No | Low Risk | 0.4 |
| Opt-05 | 516.6 | 5.2 | 8 | Yes | Low Risk | 0.8 |
Computer-Aided Drug Design (CADD) Approaches
Computer-Aided Drug Design (CADD) has become an indispensable part of modern drug discovery, significantly reducing the time and cost associated with identifying and refining lead compounds. patsnap.comnih.gov CADD encompasses a range of computational techniques that can be broadly categorized as ligand-based or structure-based.
When the three-dimensional structure of the biological target is unknown, but a set of active molecules (ligands) has been identified, ligand-based drug design (LBDD) methods are employed. These approaches rely on the principle that molecules with similar structures or properties are likely to have similar biological activities.
Virtual Screening: This technique involves computationally screening large libraries of compounds to identify those that are likely to be active at a specific target. researchgate.netresearchgate.net For the diphenylpiperidinobutanol scaffold, if a known active compound exists, its 3D shape and chemical features (pharmacophore) can be used as a template to search for structurally similar molecules in commercial or proprietary databases. fu-berlin.de
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged centers) required for biological activity. For opioid ligands based on the diphenylpiperidine scaffold, a common feature is a protonated nitrogen atom that forms a key salt bridge with an aspartate residue in the receptor. mdpi.com This, along with hydrophobic and aromatic features, would form the basis of a pharmacophore model for virtual screening. fu-berlin.de
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of newly designed, unsynthesized compounds, helping to prioritize which analogues to synthesize. patsnap.com
When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful tool. researchgate.net The elucidation of the crystal structures of opioid receptors, including the kappa-opioid receptor (KOR), has been a major breakthrough, providing a molecular framework for the rational design of selective ligands. mdpi.comnih.gov
Molecular Docking: This is a core SBDD technique where computational algorithms predict the preferred orientation and binding affinity of a ligand within the receptor's binding site. nih.govmdpi.com For the diphenylpiperidinobutanol scaffold, docking studies can reveal how the diphenyl groups fit into hydrophobic pockets and how the piperidine nitrogen interacts with key residues like Asp138 in the KOR. nih.gov This insight allows chemists to design modifications that enhance these favorable interactions, thereby improving potency. mdpi.comnih.gov
De Novo Design: SBDD can also be used to design novel molecules from scratch. Algorithms can place small molecular fragments into the binding site and then connect them to create entirely new scaffolds that are complementary to the target's shape and chemical environment. nih.gov
The availability of receptor structures allows for a detailed analysis of the binding pocket, revealing features that can be exploited for selectivity. For instance, the KOR binding pocket is known to be narrower and more hydrophobic compared to other opioid receptors, and SBDD can be used to design ligands that specifically fit these unique dimensions. mdpi.com
Application of Artificial Intelligence and Machine Learning in Lead Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing lead optimization by processing vast datasets to identify patterns and make predictions with increasing accuracy. preprints.orgresearchgate.net While progress has been faster in hit identification, AI/ML methods are increasingly being applied to the more complex challenge of lead-to-candidate decision-making. nih.govresearchgate.net
The role of AI/ML in optimizing scaffolds like diphenylpiperidinobutanol includes:
Predictive Modeling: AI algorithms, particularly deep neural networks, can build highly accurate models to predict a wide range of properties, including binding affinity, solubility, metabolic stability, and toxicity (ADMET). preprints.orgpatsnap.com These models often outperform traditional QSAR methods by capturing more complex, non-linear relationships. d-nb.info
Generative Models: Generative AI can propose entirely new molecular structures that are optimized for a desired set of properties. patsnap.com By providing a starting scaffold like diphenylpiperidinobutanol and a list of desired attributes (e.g., high KOR potency, good BBB penetration, low hERG risk), these models can explore the relevant chemical space and generate novel ideas for analogues that medicinal chemists can then synthesize. researchgate.net
Accelerating Design Cycles: By providing more accurate predictions and novel design ideas, AI significantly streamlines the iterative design-make-test-analyze cycle. patsnap.com This allows researchers to explore a wider range of chemical modifications virtually, focusing expensive and time-consuming laboratory synthesis on only the most promising candidates. preprints.org
The integration of AI and ML into the lead optimization workflow promises to further reduce attrition rates and accelerate the delivery of safer and more effective drugs based on established scaffolds like diphenylpiperidinobutanol hydrochloride. nih.gov
Generative Models for Novel Analog Design
For the this compound scaffold, generative models can be employed to explore novel analog designs by systematically modifying the core structure. The process typically involves:
Model Training: A generative model, such as a recurrent neural network (RNN) or a generative adversarial network (GAN), is trained on a large database of compounds, potentially enriched with molecules containing piperidine or diphenylmethane (B89790) moieties to bias the generation towards the desired chemical space.
Scaffold-Constrained Generation: The model can be constrained to use the diphenylpiperidinobutanol core as a fixed starting point. It then generates novel analogs by adding, removing, or substituting functional groups at various positions on the piperidine ring or the butanol chain.
Property-Driven Design: The generation process can be guided by specific optimization criteria. For instance, the model can be directed to generate analogs predicted to have improved affinity for a particular biological target, enhanced metabolic stability, or reduced off-target activity. This is often achieved through reinforcement learning or by coupling the generative model with predictive models. preprints.org
Table 1: Hypothetical Application of a Generative Model for Analog Design
| Parameter | Description | Example Application to Diphenylpiperidinobutanol Scaffold |
| Model Type | The specific generative algorithm used. | Recurrent Neural Network (RNN) with Long Short-Term Memory (LSTM) cells. |
| Training Data | The chemical database used to train the model. | A combination of a general chemical database (e.g., ChEMBL) and a focused library of known piperidine-containing compounds. nih.govmdpi.com |
| Generation Strategy | The method used to create new molecules. | Scaffold-based generation, where the diphenylpiperidinobutanol core is kept intact while substituents are varied. |
| Optimization Goal | The desired properties for the new analogs. | Maximize predicted affinity for a target receptor while maintaining drug-like properties (e.g., appropriate molecular weight, lipophilicity). |
| Output | The result of the generative process. | A ranked list of 10,000 novel, synthetically feasible analogs with high predicted activity scores. |
Predictive Modeling for Optimization
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of computational lead optimization. nih.govresearchgate.net QSAR models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity. Once a statistically robust model is developed and validated, it can be used to predict the activity of newly designed analogs before they are synthesized, saving significant time and resources. nih.gov
For a series of analogs based on the this compound scaffold, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be highly informative. nih.gov A similar approach has been successfully applied to 1-(3,3-diphenylpropyl)-piperidinyl derivatives, which share significant structural features. nih.gov
The typical workflow for building a predictive QSAR model for this scaffold would include:
Data Set Compilation: A series of diphenylpiperidinobutanol analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled to serve as the training set and a separate test set for model validation. nih.gov
Molecular Modeling and Alignment: The three-dimensional structures of all compounds in the dataset are generated and aligned based on a common substructure, such as the diphenylpiperidine core. nih.gov
Descriptor Calculation: For each molecule, various molecular descriptors are calculated. In 3D-QSAR, these descriptors are typically steric and electrostatic fields (in CoMFA) or similarity indices related to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA). nih.gov
Model Building and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the descriptors with the biological activity, generating a QSAR model. researchgate.net The model's predictive power is rigorously assessed using internal validation (e.g., cross-validation q²) and external validation with the test set (e.g., predictive r²). nih.gov
The resulting QSAR model provides contour maps that visualize the regions around the scaffold where specific properties are favorable or unfavorable for activity. nih.gov For example, a CoMFA map might indicate that bulky substituents in one region of the piperidine ring increase activity, while electronegative groups in another area are detrimental. These insights provide a rational basis for designing the next generation of analogs with optimized potency. nih.gov
Table 2: Representative Statistical Results from a 3D-QSAR Study on a Structurally Related Scaffold
This table is based on a study of 1-(3,3-diphenylpropyl)-piperidinyl derivatives, demonstrating the type of statistical validation used for predictive models. nih.gov
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (Test Set) | Fields/Descriptors Used |
| CoMFA | 0.787 | 0.962 | 0.855 | Steric, Electrostatic |
| CoMSIA | 0.809 | 0.951 | 0.830 | Steric, Electrostatic, Hydrophobic |
Data adapted from a 3D-QSAR study on CCR5 receptor antagonists with a 1-(3,3-diphenylpropyl)-piperidinyl scaffold. nih.gov
Advanced Analytical Techniques for Research on Diphenylpiperidinobutanol Hydrochloride
Chromatographic Methodologies
Chromatographic techniques are paramount for the separation and quantification of Diphenylpiperidinobutanol hydrochloride from complex matrices, including synthesis reaction mixtures and biological fluids.
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques in the analysis of pharmaceutical compounds. UPLC, utilizing columns with sub-2 µm particles, offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and substantially shorter analysis times. spectrabase.commdpi.comyoutube.com These methods are extensively used for the quantitative determination and purity assessment of this compound.
The separation is typically achieved on a reversed-phase column, where the nonpolar stationary phase interacts with the diphenyl and piperidine (B6355638) moieties of the molecule. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is used to elute the compound. Gradient elution is often employed to ensure optimal separation of the main compound from any impurities. Detection is commonly performed using a UV detector, as the diphenyl group imparts strong chromophoric properties to the molecule.
Table 1: Hypothetical HPLC/UPLC Method Parameters for this compound Analysis
| Parameter | HPLC Conditions | UPLC Conditions |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-10 min, 30-90% B | 0-3 min, 30-90% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
| Retention Time | ~ 6.5 min | ~ 2.1 min |
This table presents hypothetical data based on typical analytical methods for similar compounds and is for illustrative purposes.
High-Performance Thin Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for the qualitative and quantitative analysis of this compound. mdpi.com This technique is particularly useful for screening multiple samples simultaneously.
In HPTLC, a small amount of the sample is applied to a high-performance silica (B1680970) gel plate. The plate is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. For a compound like this compound, a mixture of a nonpolar solvent (like toluene (B28343) or hexane) and a polar solvent (like ethyl acetate (B1210297) or methanol) with the addition of a small amount of a basic modifier (like triethylamine (B128534) or ammonia) to prevent peak tailing is often effective. nih.govresearchgate.net Detection is typically carried out under UV light, where the compound can be visualized and quantified by densitometry.
Table 2: Hypothetical HPTLC System for this compound
| Parameter | Conditions |
| Stationary Phase | HPTLC silica gel 60 F254 plates |
| Mobile Phase | Toluene: Ethyl Acetate: Triethylamine (7:2:1, v/v/v) |
| Application Volume | 5 µL |
| Development | Ascending, in a saturated twin-trough chamber |
| Drying | In a stream of warm air |
| Detection | UV densitometry at 254 nm |
| Rf Value | ~ 0.45 |
This table presents hypothetical data based on typical analytical methods for similar compounds and is for illustrative purposes.
Spectroscopic Techniques
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.
UV-Vis spectroscopy is a simple yet powerful tool for the preliminary identification and quantification of this compound. The presence of the two phenyl rings in the molecule results in characteristic absorption in the ultraviolet region of the electromagnetic spectrum. science-softcon.de A typical UV spectrum would exhibit absorption maxima (λmax) corresponding to the π → π* transitions of the aromatic system. researchgate.net The position and intensity of these peaks can be influenced by the solvent polarity.
Table 3: Hypothetical UV-Vis Spectral Data for this compound
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Methanol | ~ 258 | ~ 265 (shoulder) |
| Acetonitrile | ~ 257 | ~ 264 (shoulder) |
This table presents hypothetical data based on the spectral properties of diphenyl and piperidine-containing compounds and is for illustrative purposes.
Mass Spectrometry (MS) is a highly sensitive and specific technique used to determine the molecular weight and elemental composition of this compound. When coupled with a chromatographic system (LC-MS), it provides a powerful tool for both qualitative and quantitative analysis. Tandem Mass Spectrometry (MS/MS) is further employed to obtain structural information through fragmentation analysis. researchgate.net
In electrospray ionization (ESI) mass spectrometry, the molecule is typically protonated to form the [M+H]+ ion. The high-resolution mass of this ion can be used to confirm the elemental formula. In MS/MS experiments, the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation pattern often involves cleavage of the piperidine ring and the butanol side chain, providing valuable structural insights. libretexts.orgnih.gov
Table 4: Hypothetical Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| ESI Positive | [M+H]+ | [M+H - H2O]+, [M+H - C4H8O]+, fragments corresponding to the diphenylmethyl and piperidine moieties |
This table presents hypothetical data based on the fragmentation patterns of similar structures and is for illustrative purposes.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are routinely used.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. chemicalbook.com The aromatic protons of the diphenyl groups would appear in the downfield region (typically δ 7.0-7.5 ppm). The protons of the piperidine ring and the butanol chain would appear in the upfield region. spectrabase.com
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule. The carbon atoms of the aromatic rings would resonate at lower field (δ 120-150 ppm), while the aliphatic carbons of the piperidine and butanol moieties would appear at higher field. researchgate.net
Table 5: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Chemical Shift Range (ppm) | Structural Assignment |
| ¹H NMR | 7.0 - 7.5 | Aromatic protons (Diphenyl groups) |
| 2.5 - 3.5 | Protons adjacent to nitrogen (Piperidine ring) | |
| 1.0 - 2.0 | Aliphatic protons (Piperidine and Butanol chain) | |
| ¹³C NMR | 120 - 150 | Aromatic carbons (Diphenyl groups) |
| 40 - 60 | Carbons adjacent to nitrogen (Piperidine ring) | |
| 20 - 40 | Aliphatic carbons (Piperidine and Butanol chain) |
This table presents hypothetical data based on the NMR spectra of analogous structures and is for illustrative purposes.
Future Directions and Emerging Research Avenues for Diphenylpiperidinobutanol Hydrochloride
Integration of Multi-Omic Data in Research
A significant future direction in the study of Diphenylpiperidinobutanol hydrochloride involves the integration of multi-omic data to build a comprehensive understanding of its molecular effects. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a detailed picture of the cellular and systemic responses to the compound. By analyzing the complete set of genes, RNA transcripts, proteins, and metabolites, researchers can identify novel biomarkers, understand complex biological networks, and uncover previously unknown mechanisms of action.
The application of multi-omics can help to delineate the precise pathways modulated by this compound. For instance, transcriptomic analysis could reveal changes in gene expression in response to the compound, while proteomics would identify the corresponding changes in protein levels. Metabolomics would then provide insight into the downstream functional consequences of these changes. This integrated approach is crucial for moving beyond a single-target view of drug action and embracing a more holistic, systems-level perspective.
Table 1: Illustrative Multi-Omic Data for this compound Research
| Omics Layer | Hypothetical Finding | Potential Implication |
| Genomics | Identification of single nucleotide polymorphisms (SNPs) associated with compound response. | Development of personalized medicine approaches. |
| Transcriptomics | Upregulation of genes involved in neuroprotective pathways. | Indication for use in neurodegenerative diseases. |
| Proteomics | Alteration in the expression of proteins related to inflammatory signaling cascades. | Potential as an anti-inflammatory agent. |
| Metabolomics | Changes in neurotransmitter metabolite levels in brain tissue. | Elucidation of its psychoactive mechanism. |
Exploration of Novel Applications based on Mechanism of Action
The known mechanism of action for some diphenylpiperidine derivatives involves interaction with various receptors and enzymes in the central nervous system. nih.gov Future research should focus on a detailed characterization of the molecular targets of this compound. Understanding its precise binding affinities and functional effects on a range of receptors, ion channels, and enzymes will be key to unlocking new therapeutic applications.
For example, if the compound is found to modulate specific subtypes of dopamine (B1211576) or serotonin (B10506) receptors, it could be investigated for psychiatric or neurological disorders beyond its initial scope. nih.gov Similarly, if it exhibits activity at ion channels involved in pain signaling, it could be repurposed as a novel analgesic. nih.gov A thorough investigation of its structure-activity relationship could also guide the synthesis of new derivatives with improved potency and selectivity for these novel targets.
Development of Advanced Preclinical Research Models
To better predict the clinical efficacy of this compound, future research must leverage advanced preclinical models that more accurately recapitulate human diseases. Traditional animal models, while valuable, often fail to capture the full complexity of human pathophysiology. The development and use of more sophisticated models are therefore essential.
These advanced models could include:
Humanized mouse models: Mice genetically engineered to express human receptors or other proteins of interest would provide more relevant data on the compound's mechanism of action.
Organoid cultures: Three-dimensional cell cultures that mimic the structure and function of human organs, such as brain organoids, could be used to study the compound's effects in a more physiologically relevant context.
Disease-specific in vitro assays: High-throughput screening using cell lines derived from patients with specific diseases could help to identify patient populations most likely to respond to treatment.
Table 2: Advanced Preclinical Models for this compound Investigation
| Preclinical Model | Research Question | Potential Outcome |
| Humanized Mouse Model (expressing human dopamine receptors) | Does the compound have a pro-dopaminergic effect in a human-relevant system? | Validation of its potential for Parkinson's disease. |
| Brain Organoid Culture | What are the developmental and neurotoxic effects of the compound on human brain tissue? | Assessment of its safety profile for neurological applications. |
| Patient-derived Cell Lines (from individuals with epilepsy) | Can the compound reduce neuronal hyperexcitability in cells from epileptic patients? | Identification of a new therapeutic indication. |
Leveraging Computational and AI/ML Paradigms for Accelerated Discovery
The integration of computational and artificial intelligence/machine learning (AI/ML) approaches represents a paradigm shift in drug discovery and development. These technologies can be applied at every stage of the research process, from target identification to lead optimization and clinical trial design.
For this compound, AI/ML algorithms could be used to:
Analyze large datasets: Screen vast chemical libraries to identify other compounds with similar structures or predicted activities.
Predict molecular properties: In silico modeling can predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its derivatives, reducing the need for extensive experimental testing.
Identify novel targets: Machine learning models can analyze multi-omic data to identify novel protein targets that may be modulated by the compound.
Design new derivatives: Generative AI models can design novel molecules with optimized properties based on the structure of this compound.
By harnessing the power of computational and AI/ML approaches, researchers can accelerate the pace of discovery and bring new therapeutic applications of this compound to the forefront of medicine.
Q & A
Q. How do storage conditions impact the long-term stability of this compound in different formulations?
- Methodology : Conduct ICH-compliant stability studies (25°C/60% RH, 40°C/75% RH) over 6–12 months. Monitor physicochemical properties (color, crystallinity), assay potency via HPLC, and degradation products. Lyophilization or addition of antioxidants (e.g., BHT) may enhance stability in aqueous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
